

Application Note: Synthesis of 6-iodo-1H-indazole via Copper-Catalyzed Halogen Exchange

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-iodo-1H-indazole

Cat. No.: B155929

[Get Quote](#)

Introduction

6-iodo-1H-indazole is a crucial building block in medicinal chemistry and drug development, notably serving as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Axitinib. [1] The conversion of the more readily available 6-bromoindazole to **6-iodo-1H-indazole** is a pivotal transformation. This application note details a robust and efficient protocol for this synthesis via a copper-catalyzed Finkelstein reaction, also known as a halogen exchange reaction. This method offers significant advantages over traditional approaches, which often suffer from harsh reaction conditions, poor yields, and incomplete conversions. [2][3] The described protocol utilizes a copper(I) iodide catalyst in conjunction with a diamine ligand to facilitate the transformation under relatively mild conditions.

Reaction Principle

The synthesis of **6-iodo-1H-indazole** from 6-bromoindazole is achieved through an aromatic Finkelstein reaction. [4] This reaction involves the exchange of a bromine atom for an iodine atom on the indazole ring. The process is catalyzed by a copper(I) species, with its efficacy significantly enhanced by the presence of a chelating diamine ligand, such as N,N'-dimethylethylenediamine. [2][3][5][6][7] The reaction is driven to completion by the use of an iodide salt, typically potassium iodide or sodium iodide, in a suitable solvent like 1,4-dioxane. [1][3]

Experimental Data

The following table summarizes the typical quantitative data for the synthesis of **6-iodo-1H-indazole** from 6-bromoindazole based on established protocols.[\[1\]](#)

Parameter	Value
Starting Material	6-bromoindazole
Product	6-iodo-1H-indazole
Catalyst	Copper(I) iodide (CuI)
Ligand	N,N'-dimethylethylenediamine
Iodine Source	Potassium Iodide (KI)
Solvent	1,4-Dioxane
Reaction Temperature	Reflux
Reaction Time	48 hours
Yield	85%

Experimental Protocol

This protocol is adapted from a reported synthesis of **6-iodo-1H-indazole**.[\[1\]](#)

Materials and Reagents:

- 6-bromoindazole
- Potassium iodide (KI)
- Copper(I) iodide (CuI)
- N,N'-dimethylethylenediamine
- Tetrabutylammonium iodide
- 1,4-Dioxane

- Ethyl acetate
- 13% Ammonia solution
- Acetonitrile
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Filtration apparatus
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, combine 6-bromoindazole (5.0 g) and potassium iodide (13.38 g).
- Add 1,4-dioxane (50 mL) and tetrabutylammonium iodide (0.2 g) to the flask.
- To this mixture, add copper(I) iodide (0.51 g) and N,N'-dimethylethylenediamine (0.47 g).
- Reaction: Heat the mixture to reflux and maintain the reflux for 48 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture and wash the filter cake with 1,4-dioxane three times.
 - Combine the filtrates and concentrate under reduced pressure.
 - Dissolve the resulting residue in ethyl acetate.
 - Wash the ethyl acetate solution with a 13% ammonia solution.

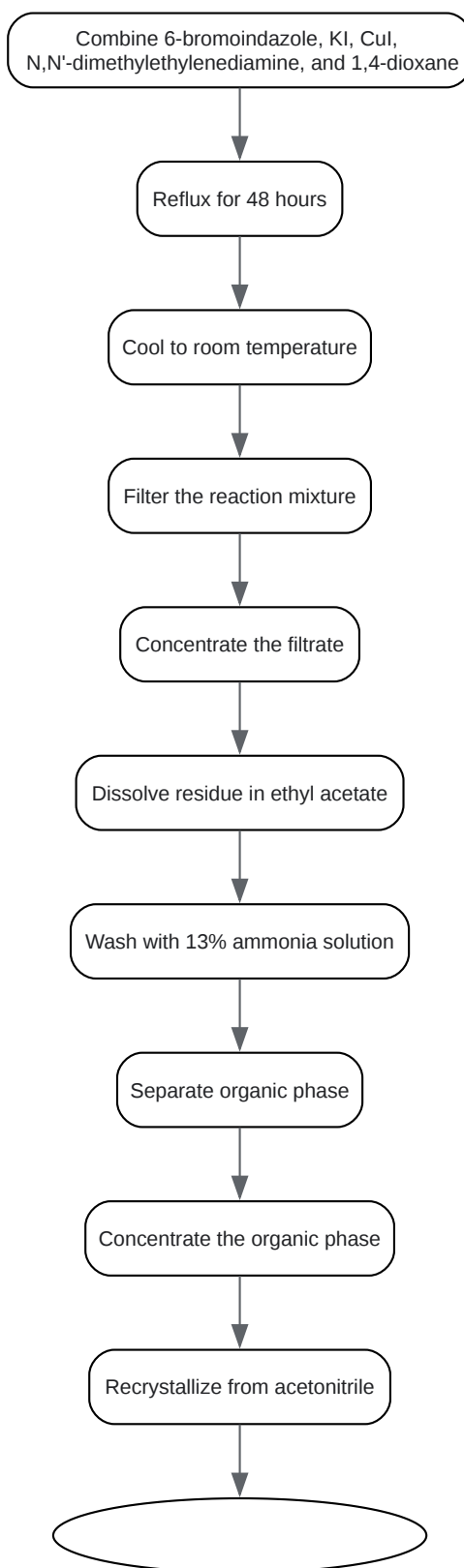
- Separate the organic phase and concentrate it under reduced pressure.
- Purification: Recrystallize the crude product from acetonitrile to obtain pure **6-iodo-1H-indazole**.

Characterization Data:

- High-Resolution Mass Spectrometry (ESI+): $C_7H_5IN_2^+$, 243.9505.[1]

Visualizations

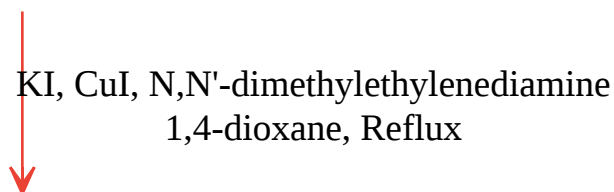
Below are diagrams illustrating the experimental workflow and the chemical reaction for the synthesis of **6-iodo-1H-indazole**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **6-iodo-1H-indazole**.

6-bromoindazole



6-iodo-1H-indazole

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Note: Synthesis of 6-iodo-1H-indazole via Copper-Catalyzed Halogen Exchange]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155929#synthesis-of-6-iodo-1h-indazole-from-6-bromoindazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com